(2S)-2-(3-Methylphenyl)propan-1-amine
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Overview
Description
(2S)-2-(3-Methylphenyl)propan-1-amine is an organic compound with a chiral center, making it optically active. This compound is part of the amine class, characterized by the presence of an amino group attached to a carbon atom. It is structurally related to amphetamines, which are known for their stimulant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(3-Methylphenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 3-methylbenzaldehyde.
Formation of Intermediate: The aldehyde group of 3-methylbenzaldehyde is converted to an imine intermediate through a reaction with ammonia or a primary amine.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation processes to ensure high yield and purity. The use of chiral catalysts can help in obtaining the desired enantiomer with high enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(3-Methylphenyl)propan-1-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be further reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms into the molecule.
Major Products Formed
Oxidation: The major products include ketones and aldehydes.
Reduction: Secondary and tertiary amines are the primary products.
Substitution: Various halogenated derivatives can be formed.
Scientific Research Applications
(2S)-2-(3-Methylphenyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, especially in the treatment of neurological disorders.
Industry: It is used in the manufacture of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-(3-Methylphenyl)propan-1-amine involves its interaction with various molecular targets, including neurotransmitter receptors. It is believed to exert its effects by modulating the release and reuptake of neurotransmitters such as dopamine and norepinephrine. This modulation can lead to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced neuronal activity.
Comparison with Similar Compounds
Similar Compounds
Amphetamine: Structurally similar but lacks the methyl group on the phenyl ring.
Methamphetamine: Similar structure with an additional methyl group on the nitrogen atom.
Phenethylamine: Lacks the methyl group on the phenyl ring and the additional carbon in the side chain.
Uniqueness
(2S)-2-(3-Methylphenyl)propan-1-amine is unique due to its specific substitution pattern, which can influence its pharmacological properties and interactions with biological targets. The presence of the methyl group on the phenyl ring can affect its binding affinity and selectivity for certain receptors, distinguishing it from other related compounds.
Properties
IUPAC Name |
(2S)-2-(3-methylphenyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8-4-3-5-10(6-8)9(2)7-11/h3-6,9H,7,11H2,1-2H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAKRJFFUVWYAE-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@H](C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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